REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[CH:5]2.Br[C:13]1[CH:22]=[CH:21][C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:14]=1.CC(C)([O-])C.[Na+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(C)C=CC=CC=1>[CH:19]1[C:20]2[C:15](=[CH:14][CH:13]=[CH:22][CH:21]=2)[CH:16]=[CH:17][C:18]=1[NH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[CH:5]2 |f:2.3,4.5.6.7.8|
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Name
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Quantity
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6.69 g
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Type
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reactant
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Smiles
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NC=1C=C2C=CC=NC2=CC1
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Name
|
|
Quantity
|
9.15 g
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Type
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reactant
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Smiles
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BrC1=CC2=CC=CC=C2C=C1
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Name
|
|
Quantity
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8.49 g
|
Type
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reactant
|
Smiles
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CC(C)([O-])C.[Na+]
|
Name
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|
Quantity
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0.8 g
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Type
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catalyst
|
Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Name
|
|
Quantity
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1.1 g
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Type
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catalyst
|
Smiles
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C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
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Name
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Quantity
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90 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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To a flask equipped with a magnetic stirrer
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Type
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TEMPERATURE
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Details
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reflux condensor, and nitrogen inlet
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Type
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TEMPERATURE
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Details
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The contents of the flask were refluxed for five hours
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Duration
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5 h
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Type
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FILTRATION
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Details
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and filtered through a pad of silica gel
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Type
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WASH
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Details
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The silica gel pad was then eluted with tetrahydrofuran (135 mL)
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Type
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CONCENTRATION
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Details
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The combined organic layers were concentrated in vacuo
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Type
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CUSTOM
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Details
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to yield a brown solid
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Type
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CUSTOM
|
Details
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The solid was recrystallized from ethanol
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Name
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|
Type
|
product
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)NC=1C=C2C=CC=NC2=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |